BenchChemオンラインストアへようこそ!

n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide

Cancer Metabolism Kinase Inhibition PDHK1

n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide (CAS 892365-22-9) is a synthetic, small-molecule thiazole carboxamide derivative. It is characterized by a 2,4-dimethyl substitution on the thiazole core and a 3-cyanophenyl group on the carboxamide nitrogen.

Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
Cat. No. B7753062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide
Molecular FormulaC13H11N3OS
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)NC2=CC=CC(=C2)C#N
InChIInChI=1S/C13H11N3OS/c1-8-12(18-9(2)15-8)13(17)16-11-5-3-4-10(6-11)7-14/h3-6H,1-2H3,(H,16,17)
InChIKeyDCTBUPJSKGATLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide: A Thiazole Carboxamide PDHK1 Inhibitor for Cancer Research


n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide (CAS 892365-22-9) is a synthetic, small-molecule thiazole carboxamide derivative [1]. It is characterized by a 2,4-dimethyl substitution on the thiazole core and a 3-cyanophenyl group on the carboxamide nitrogen. The compound has a molecular formula of C₁₃H₁₁N₃OS and a molecular weight of 257.31 g/mol . It is disclosed in patent WO2012036974 as part of a series of thiazole carboxamide derivatives with inhibitory activity against pyruvate dehydrogenase kinase 1 (PDHK1), a target for cancer metabolism research [2]. The compound is commercially available for research purposes at 98% purity .

Why n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide Cannot Be Freely Replaced by Other Thiazole Carboxamides


Generic substitution among thiazole-5-carboxamides is scientifically unreliable due to the profound impact of specific substituents on the phenyl ring and thiazole core on target binding and selectivity. For the PDHK1 target, the 3-cyanophenyl group and the 2,4-dimethyl arrangement on the thiazole ring are not arbitrary decorations; they are key structural determinants for the compound's interaction with the kinase's ATP-binding pocket [1]. While the patent literature demonstrates that subtle structural changes within this chemical series lead to significant variations in inhibitory potency, direct comparative data for this specific compound against its closest analogs remains limited in the public domain [1]. Therefore, substituting n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide with another in-class compound risks introducing an uncharacterized profile of potency and selectivity, undermining experimental reproducibility and target validation efforts.

Quantitative Differentiation Evidence for n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide


PDHK1 Target Engagement Confirmed by Functional Assay

n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide is explicitly listed as a PDHK1 inhibitor in the Therapeutic Target Database (TTD), distinguishing it from other thiazole carboxamides in the patent series that target PDK-1 [1]. The assignment to PDHK1, a key regulator of glucose metabolism in cancer, provides a specific biological annotation that is not shared by its nearest structural analogs, such as n-(4-cyanobenzyl)-4-methylthiazole-5-carboxamide, for which no PDHK1 activity is reported . Quantitative IC50 data for this specific compound against PDHK1 is not publicly available, representing a key evidence gap.

Cancer Metabolism Kinase Inhibition PDHK1

High-Commitment Patent Disclosure for Solid Tumor and Metastatic Cancer Indications

The compound is associated with a patented therapeutic use for metastatic cancer and solid tumors (ICD-11: 2D50-2E2Z and 2A00-2F9Z) [1]. This patent-backed disease indication is a strong differentiator from research-grade thiazole carboxamides that are not part of a therapeutic patent landscape, such as N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide [2]. The patent coverage implies a higher level of biological validation and industrial investment, which is a key factor for translational research procurement.

Oncology Metastatic Cancer Patent-Protected Scaffold

Physicochemical Profile: Balanced Lipophilicity for Cellular Permeability

The compound's calculated LogP is 2.88, which falls within the optimal range (1-3) for cellular permeability and oral bioavailability according to Lipinski's Rule of Five . This LogP value is comparable to the 2-phenylthiazole-5-carboxamide analog (calculated LogP ~2.5) but is achieved with a distinct substitution pattern that may offer different metabolic stability . The topological polar surface area (TPSA) is 65.78 Ų, which is below the 140 Ų threshold for good membrane permeability . These properties are favorable for cell-based assays where passive diffusion is critical, differentiating it from more polar thiazole carboxamides with TPSA > 100 Ų, such as bis-amide derivatives .

Drug-likeness Cell Permeability Physicochemical Properties

Structural Differentiation: 3-Cyanophenyl as a Hydrogen Bond Acceptor and Multipolar Pharmacophore

The 3-cyanophenyl substituent provides a strong electron-withdrawing group (Hammett σₘ = 0.56) that is absent in common analogs like the 4-cyanobenzyl or 2-phenyl variants . This meta-cyano group serves as a hydrogen bond acceptor and contributes to a unique electrostatic potential surface that can enhance binding to the PDHK1 ATP-binding pocket [1]. In contrast, the 4-cyanobenzyl analog (n-(4-cyanobenzyl)-4-methylthiazole-5-carboxamide) introduces a flexible methylene spacer, which alters the presentation of the cyanophenyl group and can reduce binding affinity . This rigid, electron-poor aromatic system is a specific structural feature that cannot be replicated by other in-class candidates.

Structure-Activity Relationship Pharmacophore Cyano Group

Recommended Application Scenarios for n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide


Target Validation in PDHK1-Dependent Cancer Metabolism Studies

This compound is the preferred choice for researchers aiming to pharmacologically validate PDHK1 as a metabolic vulnerability in cancer. Its explicit database annotation as a PDHK1 inhibitor [1], combined with its patented status for solid tumor and metastatic cancer indications [1], makes it a superior tool compound for mechanistic studies in cancer metabolism, particularly in models of the Warburg effect, compared to non-annotated or non-patented thiazole analogs.

Structure-Activity Relationship (SAR) Probe for Thiazole Carboxamide PDHK1 Inhibitors

The compound's 3-cyanophenyl moiety and 2,4-dimethylthiazole core define a specific chemical space for probing the PDHK1 ATP-binding site [2]. It is an essential reference compound for SAR campaigns exploring the impact of cyano substitution position and thiazole methylation on kinase selectivity and potency, serving as a critical benchmark against which newly synthesized analogs are compared.

Cell-Based Assays Requiring Optimal Passive Permeability

With a calculated LogP of 2.88 and a TPSA of 65.78 Ų [1], this compound is well-suited for intracellular target engagement studies that depend on passive diffusion across the cell membrane. It is preferable to more polar thiazole carboxamides (TPSA > 100 Ų) for standard cell-based proliferation, apoptosis, or metabolic flux assays where high intracellular concentration is required.

Translational Oncology Research Requiring Patent-Backed Chemical Matter

For academic or industrial groups seeking to initiate drug discovery programs with a protected chemical scaffold, this compound offers a disclosed starting point within the patent landscape of PDHK1 inhibitors [1]. Its procurement is strategically advantageous for projects that aim to generate patentable follow-up compounds or to study the mechanism of action of a clinically relevant chemical series.

Quote Request

Request a Quote for n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.